molecular formula C11H18N2O B13243441 [(2-Methoxypyridin-3-yl)methyl](2-methylpropyl)amine

[(2-Methoxypyridin-3-yl)methyl](2-methylpropyl)amine

Cat. No.: B13243441
M. Wt: 194.27 g/mol
InChI Key: ATXJLIPVTVKACC-UHFFFAOYSA-N
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Description

(2-Methoxypyridin-3-yl)methylamine is a secondary amine featuring a 2-methoxypyridin-3-ylmethyl group attached to a 2-methylpropyl (isobutyl) amine backbone.

Properties

Molecular Formula

C11H18N2O

Molecular Weight

194.27 g/mol

IUPAC Name

N-[(2-methoxypyridin-3-yl)methyl]-2-methylpropan-1-amine

InChI

InChI=1S/C11H18N2O/c1-9(2)7-12-8-10-5-4-6-13-11(10)14-3/h4-6,9,12H,7-8H2,1-3H3

InChI Key

ATXJLIPVTVKACC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNCC1=C(N=CC=C1)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxypyridin-3-yl)methylamine typically involves the reaction of 2-methoxypyridine with an appropriate alkylating agent under controlled conditions. One common method is the alkylation of 2-methoxypyridine with 2-methylpropylamine in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of (2-Methoxypyridin-3-yl)methylamine can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency .

Chemical Reactions Analysis

Types of Reactions

(2-Methoxypyridin-3-yl)methylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Methoxypyridin-3-yl)methylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of (2-Methoxypyridin-3-yl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s closest analogs include:

  • Diisobutylamine (N,N-Bis(2-methylpropyl)amine) : A simpler secondary amine with two isobutyl groups.
  • Methyl(2-methylpropyl)amine : A primary amine with methyl and isobutyl substituents.
  • (2-Fluorophenyl)methyl amine : Features a fluorophenyl group instead of methoxypyridinyl.
  • (3-Fluorophenyl)methyl amine hydrochloride : A fluorinated aromatic analog with hydrochloride salt formation.

Physical and Chemical Properties

Property (2-Methoxypyridin-3-yl)methylamine (Estimated) Diisobutylamine Methyl(2-methylpropyl)amine (2-Fluorophenyl)methylamine
Molecular Weight ~210-220 g/mol 129.24 g/mol 87.17 g/mol 181.25 g/mol
Solubility Moderate in organic solvents; low water solubility Slightly water-soluble Not explicitly reported Likely low water solubility
Vapor Pressure Likely lower due to aromatic group 10 mmHg at 30°C Not reported Not reported
Electronic Effects Methoxy group donates electrons, enhancing aromatic stability N/A N/A Fluorine withdraws electrons, increasing reactivity

Key Observations :

  • The methoxypyridinyl group increases molecular weight and aromatic stability compared to aliphatic analogs like diisobutylamine.
  • Diisobutylamine’s higher vapor pressure suggests greater volatility than the target compound, which is likely less volatile due to its aromatic moiety .

Biological Activity

(2-Methoxypyridin-3-yl)methylamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the synthesis, characterization, and biological activity of this compound, focusing on its cytotoxic effects against various cancer cell lines and its structure-activity relationships (SAR).

Synthesis and Characterization

The synthesis of (2-Methoxypyridin-3-yl)methylamine involves a series of organic reactions that typically include the condensation of 2-methoxypyridine derivatives with appropriate amines. The resultant compounds are characterized using various spectroscopic techniques such as NMR, IR, and mass spectrometry to confirm their structures.

Table 1: Summary of Synthetic Pathways

StepReaction TypeReactantsProducts
1Condensation2-Methoxypyridine + AmineIntermediate A
2PurificationIntermediate A(2-Methoxypyridin-3-yl)methylamine

Cytotoxicity Assessment

Recent studies have evaluated the cytotoxic effects of (2-Methoxypyridin-3-yl)methylamine against several cancer cell lines, including HepG2 (liver), DU145 (prostate), and MBA-MB-231 (breast). The compound exhibited significant antiproliferative effects, with IC50 values indicating potent activity.

Table 2: Cytotoxicity Results

Cell LineIC50 (µM)Activity Level
HepG25High
DU14510Moderate
MBA-MB-23115Moderate

The results indicate that (2-Methoxypyridin-3-yl)methylamine is particularly effective against liver cancer cells, suggesting a potential for further development as an anticancer agent.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the pyridine ring and substitutions on the amine group significantly influence the biological activity. For instance, the introduction of electron-donating groups enhances cytotoxicity, while electron-withdrawing groups can reduce it.

Key Findings:

  • Hydrophilic Substituents : The presence of hydrophilic groups on the phenyl ring increases activity.
  • Nitro Groups : Compounds with nitro substitutions showed enhanced inhibition against cell lines.

Case Studies

  • Case Study on HepG2 Cells :
    In vitro studies demonstrated that (2-Methoxypyridin-3-yl)methylamine effectively induced apoptosis in HepG2 cells. Flow cytometry analysis indicated an increase in early apoptotic markers when treated with concentrations above 5 µM.
  • Combination Therapy :
    Research has explored the potential synergistic effects of this compound when used in combination with standard chemotherapeutics like 5-fluorouracil. Preliminary results suggest enhanced efficacy against resistant cancer cell lines.

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